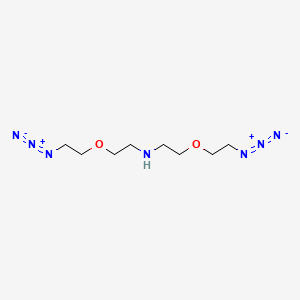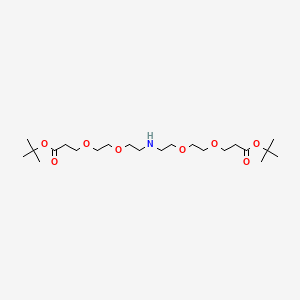
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves several steps, typically starting with the preparation of the core benzazepine structure. The synthetic route includes the following steps:
Formation of the benzazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as methoxy groups at specific positions on the benzazepine ring.
Maleate formation: The final step involves the reaction of the synthesized Nor-SCH-12679 with maleic acid to form the maleate salt.
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in studies involving D1-dopamine receptor antagonists.
Biology: Investigated for its effects on aggressive behavior in animal models.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine exerts its effects by antagonizing the D1-dopamine receptor. This receptor is involved in various neurological processes, including motor control and behavior regulation. By blocking this receptor, this compound can modulate dopamine signaling pathways, leading to its observed effects on behavior .
Comparison with Similar Compounds
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique in its specific antagonistic action on the D1-dopamine receptor. Similar compounds include:
SCH-23390: Another D1-dopamine receptor antagonist with a similar pharmacological profile.
SKF-38393: A partial agonist of the D1-dopamine receptor, used in research to study dopamine receptor functions.
These compounds share some similarities in their interaction with dopamine receptors but differ in their specific actions and applications.
Properties
CAS No. |
20049-44-9 |
|---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.44 |
IUPAC Name |
(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C18H21NO2.C4H4O4/c1-20-17-10-14-8-9-19-12-16(13-6-4-3-5-7-13)15(14)11-18(17)21-2;5-3(6)1-2-4(7)8/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BYWOXZMISCSWBQ-BTJKTKAUSA-N |
SMILES |
COC1=C(C=C2C(CNCCC2=C1)C3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nor-SCH-12679 Maleate; Nor SCH 12679 Maleate; NorSCH12679 Maleate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)


![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)





